Desonide 21-acetate
Description
Contextualization within Topical Corticosteroid Derivatives Research
The field of topical corticosteroid research continuously seeks to develop derivatives with optimized therapeutic profiles. Chemical modifications to the basic steroid structure, such as halogenation and esterification, are key strategies to enhance potency and skin penetration. ijdvl.com Esterification at the C-17 and C-21 positions, in particular, is a common approach to increase the lipophilicity of corticosteroids, which can lead to better absorption through the skin. ijdvl.com
Desonide (B1670306) itself is a non-fluorinated glucocorticoid, which is often preferred for use on sensitive skin areas. taylorandfrancis.comnih.gov The development of its derivatives, like Desonide 21-acetate, is part of a broader effort to refine the efficacy and characteristics of topical corticosteroids. Research in this area investigates how different ester groups and other structural modifications impact a compound's anti-inflammatory activity, receptor binding affinity, and metabolic stability. nih.govwikipedia.org The study of compounds like this compound contributes to a deeper understanding of structure-activity relationships within this important class of dermatological agents.
Significance of Acetate (B1210297) Esterification in Glucocorticoid Chemistry
Esterification is a fundamental chemical reaction in the synthesis and modification of glucocorticoids. wikipedia.org The addition of an ester group, such as an acetate at the C-21 position, can significantly alter the physicochemical properties of the parent steroid. nih.govwikipedia.org
Specifically, 21-acetate esterification has been shown to:
Increase Lipophilicity: The acetate group generally increases the lipid solubility of the corticosteroid. nih.gov This is a critical factor for topical formulations, as increased lipophilicity can enhance the penetration of the drug through the stratum corneum of the skin. ijdvl.com
Influence Receptor Binding: The modification at the 21-position can affect the steroid's affinity for the glucocorticoid receptor. nih.gov While 21-acetate substitution on some steroids like hydrocortisone (B1673445) has been associated with a decrease in receptor affinity compared to the parent alcohol, it simultaneously increases lipophilicity. nih.gov This interplay between receptor binding and lipophilicity is a key area of investigation in glucocorticoid chemistry.
Alter Metabolic Stability: The acetate group can protect the hydrocortisone molecule from rapid enzymatic breakdown in the body. wikipedia.org This can lead to a more sustained presence of the active compound at the target site. For instance, hydrocortisone acetate is more stable and less susceptible to metabolism than hydrocortisone, which improves its bioavailability. wikipedia.org
The esterification of a glucocorticoid is a strategic chemical modification to create a prodrug with altered pharmacokinetic properties. wikipedia.org
Overview of Current Research Landscape on this compound
Current research on this compound primarily focuses on its synthesis, characterization, and its role as a chemical intermediate and reference standard in pharmaceutical development. It is often studied as a reactant in the synthesis of other corticosteroids, such as 7α-halogenocorticosteroids, which are being investigated for their anti-inflammatory activity. cymitquimica.comusbio.net
Furthermore, this compound is utilized as a reference impurity standard in the quality control and stability testing of desonide and related topical formulations. allmpus.comscirp.orgsynthinkchemicals.com Its presence and degradation pathways are analyzed to ensure the purity and stability of the final pharmaceutical product. scirp.org For example, studies have investigated the degradation of desonide under various conditions, identifying potential impurities that could arise during manufacturing or storage. scirp.org
While much of the available information pertains to its chemical properties and use in a laboratory setting, this foundational research is crucial for the potential future investigation of this compound's own pharmacological profile. cymitquimica.comusbio.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C26H34O7 | cymitquimica.comusbio.netallmpus.com |
| Molecular Weight | 458.54 g/mol | cymitquimica.comusbio.netallmpus.com |
| CAS Number | 25092-25-5 | usbio.netallmpus.com |
| Appearance | Neat | cymitquimica.comcymitquimica.com |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727) | usbio.netallmpus.com |
| Storage | 2-8°C or -20°C | usbio.netallmpus.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-14(27)31-13-20(30)26-21(32-23(2,3)33-26)11-18-17-7-6-15-10-16(28)8-9-24(15,4)22(17)19(29)12-25(18,26)5/h8-10,17-19,21-22,29H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,22+,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVOEOHIGCNVQW-SBOGIFMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25092-25-5 | |
| Record name | Desonide 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025092255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25092-25-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESONIDE 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45JZL0UFSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Elucidation of Desonide 21 Acetate
Synthetic Methodologies for Desonide (B1670306) 21-Acetate
The synthesis of Desonide 21-acetate is a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry and yield. ontosight.ai
Precursor Compounds and Reaction Pathways
The synthesis of this compound can commence from various steroid precursors, such as pregnenolone (B344588) or prednisone (B1679067) acetate (B1210297). ontosight.aigoogle.com A common pathway involves the use of 16-dehydropregnenolone (B108158) acetate (16-DPA) as a key intermediate. lipidbank.jpcore.ac.uk 16-DPA itself can be synthesized from naturally occurring steroidal sapogenins like diosgenin (B1670711) or solasodine. core.ac.uk
One synthetic route starts with prednisone acetate, which undergoes an elimination reaction using sulfur dioxide in the presence of a catalyst. google.com The resulting product is then oxidized, followed by a condensation reaction with acetone (B3395972) to form the characteristic isopropylidene group at the 16 and 17 positions. ontosight.aigoogle.com Subsequent selective reduction and hydrolysis steps yield Desonide. google.com To obtain this compound, an acetylation step is introduced to add the acetate group at the 21-position. ontosight.ai
A list of potential precursor compounds is provided in the table below.
Table 1: Precursor Compounds in the Synthesis of this compound
| Precursor Compound | CAS Number | Use in Synthesis |
|---|---|---|
| Prednisone Acetate | 125-10-0 | Starting material for a multi-step synthesis involving elimination, oxidation, condensation, reduction, and hydrolysis. google.com |
| 16-Dehydropregnenolone Acetate (16-DPA) | 979-02-2 | A versatile intermediate derived from diosgenin or solasodine. lipidbank.jpcore.ac.uk |
| 16α-Hydroxy Prednisolone (B192156) (16-HPN) | 13951-70-7 | Intermediate that can be reacted with acetone. google.comgoogle.com |
| 16α-Hydroxy Prednisolone acetate (16-HPN acetate) | Not Available | Precursor for the direct formation of Desonide acetate. google.comgoogle.com |
Stereoselective Synthesis Approaches
The stereochemistry of this compound is crucial for its biological activity. The synthesis must ensure the correct (11β,16α) configuration. ontosight.ai Stereoselective synthesis approaches are employed to control the formation of the desired stereoisomers. For instance, in the synthesis of related corticosteroids like budesonide, stereoselective transketalisation reactions have been utilized to obtain the desired C-22R epimer with high purity. google.comgoogle.com This involves reacting a desonide derivative with an aldehyde in the presence of a halohydric acid. google.comgoogle.com Similar principles of stereocontrol are applied in the synthesis of this compound to ensure the formation of the correct α- and β-configurations at various chiral centers of the steroid nucleus.
Spectroscopic and Chromatographic Techniques for Structural Confirmation
A combination of advanced spectroscopic and chromatographic methods is essential for the unambiguous structural elucidation and purity assessment of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is a powerful tool for determining the precise structure of this compound. researchgate.netresearchgate.net These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the steroid backbone, the positions of substituents, and the stereochemistry. For instance, in studies of related corticosteroids and their degradation products, 1H and 13C NMR analyses were crucial for structural confirmation and chemical shift assignments. scirp.org In the photochemical study of Desonide, the structures of the resulting photoproducts were elucidated using IR, 1H-NMR, 13C-NMR spectroscopy, and elemental analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. researchgate.net Techniques such as Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight High-Resolution Mass Spectrometry (UPLC-Q-TOF HRMS) can be used for the screening and confirmation of corticosteroids. chrom-china.comsciengine.com This method provides precise mass measurements of the parent ion and its fragment ions, which aids in the identification and structural elucidation of the compound and its potential impurities. scirp.orgchrom-china.com For example, in the analysis of Desonide and its degradation products, UPLC-MS/MS was used to identify unknown compounds formed during forced degradation and stability studies. scirp.org
Chromatographic Purity Assessment (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for assessing the purity of this compound and for separating it from related impurities. google.comgoogle.comajrconline.org These methods are used for both qualitative and quantitative analysis.
Several stability-indicating HPLC methods have been developed for the determination of Desonide in bulk and pharmaceutical formulations. ajrconline.org A typical Reverse Phase (RP)-HPLC method might use a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724). scirp.orgajrconline.org The separation is often achieved using a gradient elution program. scirp.org
UPLC offers faster analysis times and improved resolution compared to conventional HPLC. mdpi.comdshs-koeln.de UPLC systems coupled with mass spectrometry (UPLC-MS/MS) are particularly powerful for the rapid screening and identification of corticosteroids and their impurities. scirp.orgdshs-koeln.de
The table below summarizes typical chromatographic conditions used for the analysis of Desonide.
Table 2: Chromatographic Conditions for Desonide Analysis
| Technique | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| RP-HPLC | Inertsil ODS-3V, 4.6 × 250 mm, 5.0 µm | Gradient of potassium phosphate monobasic buffer (pH 4.5) and acetonitrile | Not Specified | scirp.org |
| RP-HPLC | Not Specified | Phosphate buffer and acetonitrile (45:55 v/v) | UV at 240 nm | ajrconline.org |
Derivatization of this compound for Analog Synthesis
Synthesis of Halogenated Corticosteroid Analogs
Research has identified this compound as a reactant for the synthesis of halogenated corticosteroid analogs. Specifically, it has been used in the preparation of 7α-halogenocorticosteroids, which are known for their anti-inflammatory activity. This derivatization introduces a halogen atom at the 7α position of the steroid nucleus, modifying the compound's biological and chemical profile.
Exploration of Other Ester and Ether Derivatives
The chemical modification of this compound has been explored to produce other steroid derivatives. One notable example is its use as a starting material in the preparation of Budesonide. google.com The process involves the transketalization of this compound, followed by alkaline solvolysis to yield Budesonide, which is a 16,17-butylidenebis(oxy) acetal (B89532) derivative. google.com This transformation highlights the utility of the this compound scaffold in accessing other complex corticosteroids. google.com
Furthermore, stability studies of Desonide have revealed the formation of ether derivatives under certain conditions. scirp.orgscirp.org In the presence of methanol (B129727), a methoxy (B1213986) degradant of Desonide can be formed. scirp.orgscirp.org This impurity is thought to be generated when the 21-dehydro compound, an oxidation product of Desonide, reacts with a methanol group. scirp.orgscirp.org Mass spectral fragmentation analysis confirmed the presence of a methoxy group on the C-17 side chain of this derivative. scirp.orgscirp.org While this is an impurity formed via degradation rather than a targeted synthesis, it demonstrates a potential pathway for creating ether derivatives from the Desonide structure. scirp.orgscirp.org
Degradation Kinetics and Mechanistic Studies of Desonide 21 Acetate
Forced Degradation Studies under Stress Conditions
Forced degradation studies reveal that Desonide (B1670306) 21-acetate is sensitive to acidic, basic, oxidative, and photolytic stress. scirp.orgscirp.orggoogle.com The steroid structure, particularly the dihydroxyacetone side chain on the D-ring, is a primary site for these degradation reactions. scirp.orgscirp.org
Under acidic conditions, Desonide 21-acetate undergoes significant degradation. scirp.orgscirp.org A primary mechanism involved is the Mattox rearrangement, an acid-catalyzed β-elimination of water from the 1,3-dihydroxyacetone (B48652) side chain. scirp.orgscirp.org This reaction leads to the formation of enol-aldehydes. scirp.orgscirp.org The major known degradation product identified under acid stress is Desonide-21-dehydro. scirp.orgscirp.org Studies have shown that heating Desonide in a hydrochloric acid solution induces substantial degradation, which is used to test the specificity of chromatographic stability-indicating methods. google.com
This compound is also labile in alkaline environments. scirp.orgscirp.org Base-catalyzed degradation can proceed through a variation of the Mattox rearrangement, which also results in the formation of enol-aldehydes from the corresponding 17,21-diesters. scirp.orgcolab.ws The primary degradant identified in forced degradation studies under basic conditions is 16-Alpha-Hydroxy prednisolone (B192156). scirp.orgscirp.org Hydrolysis of the ester bonds under humid and pH-changing conditions is another significant degradation pathway. veeprho.com
Oxidative stress is a key factor in the degradation of this compound. The main degradation pathway involves the oxidative cleavage of the α-ketol group at the C-17 side chain. researchgate.net This process leads to the formation of the corresponding C-17 carboxylic acid, identified as 11b-hydroxy-16a,17a-[(1-methylethylidene)bis(oxy)]-3-oxoandosta-1,4-diene-17b-carboxylic acid. researchgate.net This degradant has been identified in ointment formulations. researchgate.net Exposure to air or light can generate various oxidative products. veeprho.com Other potential impurities formed through oxidation include Desonide-21-aldehyde hydrate (B1144303) and desonide-9-11-epoxide. google.com
Exposure to ultraviolet (UV) radiation, both UVA and UVB, leads to the photolytic degradation of this compound. nih.govresearchgate.net Although the compound's UV absorption spectrum is primarily in the UVC range, it demonstrates instability under both UVA and UVB light. researchgate.net The photodegradation process involves the two separate chromophoric groups in the molecule: the cross-conjugated dienone in ring A and the ketone at C-20. researchgate.net Kinetic studies of desonide lotion exposed to UVA light (352 nm) have shown that the degradation follows a second-order kinetic model, with a t90% (the time required for 10% degradation) of 1.58 hours under specific experimental conditions. researchgate.net This indicates a relatively low photostability, highlighting the need for protection from light. researchgate.net
Identification and Characterization of Degradation Products
The separation and characterization of impurities formed during degradation are crucial for ensuring the quality of pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the primary analytical techniques used for the separation, identification, and quantification of this compound and its degradation products. scirp.orgresearchgate.net These methods allow for the resolution of the parent drug from its various degradants, confirming the stability-indicating nature of the analytical procedures. researchgate.netajrconline.org
Different chromatographic systems have been developed for various formulations like lotions, creams, and ointments. scirp.org The selection of the column, mobile phase composition, and detector wavelength is optimized to achieve efficient separation. For instance, a common approach involves using a C18 column with a gradient elution of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724). scirp.orgajrconline.orgresearchgate.net
The table below summarizes typical parameters used in the chromatographic analysis of this compound and its degradants.
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC-MS/MS Method |
| Column | Inertsil ODS-3V, 4.6 × 250 mm, 5.0 µm | Altima C18, 100 x 4.6 mm, 5µm | Acquity UPLC BEH C18, 3 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.05 M potassium phosphate monobasic buffer (pH 4.5) | Potassium dihydrogen phosphate buffer (pH 4.8) | 0.01 M Ammonium formate (B1220265) buffer (pH 4.48) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol (B129727):Acetonitrile (20:80 v/v) |
| Elution Mode | Gradient | Isocratic (45:55 v/v) | Gradient |
| Flow Rate | Not Specified | 1.0 ml/min | 0.4 mL/min |
| Detection | PDA Detector | UV-Visible Detector (240 nm) | TQD Mass Spectrometer / PDA (240 nm) |
| Reference | scirp.org | ajrconline.org | scirp.orgresearchgate.net |
These methods have successfully separated this compound from degradants such as Desonide-21-dehydro, 16-Alpha-Hydroxy prednisolone, and the methoxy (B1213986) impurity of Desonide. scirp.orgscirp.org The use of mass spectrometry allows for the structural elucidation of these impurities based on their mass-to-charge ratio and fragmentation patterns. scirp.org
Spectroscopic Elucidation of Degradant Structures (MS/MS, NMR)
The identification and structural elucidation of degradation products are paramount in understanding the degradation pathways of this compound. Advanced analytical techniques such as tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this process. scirp.orgscirp.org
Forced degradation studies are conducted under various stress conditions, including acid, base, oxidation, and light exposure, to generate potential degradants. researchgate.netajrconline.orgijrpr.com The resulting degradation products are then separated and analyzed.
High-performance liquid chromatography (HPLC) coupled with MS/MS is a powerful tool for this purpose. researchgate.netscirp.org For instance, UPLC-MS/MS analysis has been used to identify unknown impurities in Desonide formulations. scirp.org In one study, an Acquity UPLC system coupled with a TQD mass spectrometer was used. scirp.org The separation was achieved using a C18 column and a gradient mobile phase consisting of ammonium formate buffer and a methanol:acetonitrile mixture. scirp.org
NMR spectroscopy provides detailed structural information, complementing the data obtained from MS/MS. scirp.orgscirp.org By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the precise structure of the degradants can be determined. This combined approach of using both MS/MS and NMR has been successfully employed to characterize various impurities and degradants of corticosteroids. scirp.org
Major Degradants Identified
Several major degradation products of Desonide have been identified through these analytical techniques.
Desonide-21-dehydro: This compound, also known as Desonide-21-aldehyde, is a common degradant for many corticosteroids and is a major degradant observed in Desonide formulations. scirp.org It is particularly noted as a major degradant under acidic conditions. scirp.org Its formation can be detected and monitored using chromatographic methods. researchgate.net
Methoxy Desonide Impurity: The presence of methanol, either as a residual solvent or as part of the analytical diluent, can lead to the formation of a methoxy derivative of Desonide. scirp.orgscirp.org It is believed that this impurity can be generated from the reaction of the 21-dehydro compound with methanol. scirp.org MS/MS fragmentation analysis helps in confirming the presence of the methoxy group on the C-17 sidechain, with molecular ions at m/z 432 and 415 indicating the loss of a methyl group and the presence of the methoxy group. scirp.org
C-17 carboxylic acid derivative: Oxidative cleavage of the alpha-ketol group of Desonide can lead to the formation of a C-17 carboxylic acid derivative. researchgate.netnih.gov This has been identified as a major degradation product in some ointment formulations. researchgate.netnih.gov This degradant is also referred to as 17-Carboxy Desonide or Desglycolaldehyde-Carboxyl Desonide. simsonpharma.comsynzeal.com
Below is a table summarizing the major degradants of Desonide:
| Degradant Name | Other Names | Formation Condition |
| Desonide-21-dehydro | Desonide-21-aldehyde, 21-Oxo Desonide | Acidic conditions scirp.orgesschemco.com |
| Methoxy Desonide Impurity | 21-Methoxy Desonide | Presence of methanol scirp.orgscirp.orgesschemco.com |
| C-17 carboxylic acid derivative | 17-Carboxy Desonide, Desglycolaldehyde-Carboxyl Desonide | Oxidative cleavage researchgate.netnih.govsimsonpharma.comsynzeal.com |
Factors Influencing Chemical Stability in Research Matrices
The chemical stability of this compound in various research and pharmaceutical matrices is influenced by several factors.
pH: Desonide has been found to be sensitive to both acidic and basic conditions, leading to degradation. scirp.org The pH of the formulation or research matrix is therefore a critical parameter to control. nih.gov
Excipients: The components of a formulation can significantly impact the stability of the active pharmaceutical ingredient. scirp.orgnih.gov For example, the choice of petrolatum in ointments can be a challenge. scirp.org Incompatibilities between the drug and excipients can trigger degradation. nih.gov
Residual Solvents: The presence of residual solvents, such as methanol, can lead to the formation of specific degradants like the Methoxy Desonide Impurity. scirp.orgscirp.org
Exposure to Light: Photodegradation is another factor that can affect the stability of Desonide. researchgate.netnih.gov Studies have shown that Desonide in lotion form can undergo photodegradation, which can be described by second-order kinetics. researchgate.net The use of photostabilizing agents can help mitigate this. nih.gov
Temperature: Elevated temperatures can accelerate degradation processes. ijrpr.comnih.gov Stability studies are often conducted at accelerated conditions (e.g., higher temperatures) to predict the long-term stability of the drug product. scirp.org
Water Content: The presence of water can facilitate hydrolytic degradation pathways. scirp.orgnih.gov For some formulations, especially non-aqueous ones, controlling the water content is crucial for maintaining stability. scirp.orgnih.gov
The following table outlines the factors that can influence the stability of Desonide:
| Factor | Influence on Stability |
| pH | Degradation in both acidic and basic conditions scirp.org |
| Excipients | Can trigger degradation due to incompatibilities scirp.orgnih.gov |
| Residual Solvents | Can react with the drug to form impurities scirp.orgscirp.org |
| Light | Can cause photodegradation researchgate.netnih.gov |
| Temperature | Can accelerate degradation reactions ijrpr.comnih.gov |
| Water | Can lead to hydrolysis scirp.orgnih.gov |
Advanced Analytical Methodologies for Desonide 21 Acetate Characterization and Quantification
Development of Stability-Indicating Methods
Stability-indicating analytical methods are essential for assessing the effects of various environmental factors—such as light, heat, pH, and oxidation—on the integrity of a drug substance. These methods must be able to resolve the intact drug from any potential degradants, thus providing a clear measure of the drug's stability.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Desonide (B1670306) and its esters due to its high resolution and sensitivity. Several reversed-phase HPLC (RP-HPLC) methods have been developed to quantify the compound in bulk drug and pharmaceutical formulations. ajrconline.org These methods are designed to be simple, repeatable, and accurate, making them suitable for routine quality control. ajrconline.org
A key aspect of these methods is their ability to perform forced degradation studies, where the drug is exposed to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. ajrconline.orgresearchgate.net For instance, under acidic and basic conditions, major known degradants such as Desonide-21-dehydro and 16-Alpha-Hydroxy prednisolone (B192156) can be formed and must be effectively separated from the parent peak. scirp.orgscirp.org The validation of these HPLC methods typically includes assessments of linearity, accuracy, precision, specificity, and robustness, ensuring they meet regulatory standards. researchgate.net
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Altima C18 (100 x 4.6 mm, 5µm) ajrconline.org | RP-18 (150 x 4.6 mm, 5µm) researchgate.net | Inertsil ODS-3V (250 x 4.6 mm, 5µm) scirp.orgscirp.org |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) buffer (pH 4.8) and Acetonitrile (B52724) (45:55 v/v) ajrconline.org | Methanol (B129727), Acetonitrile, and Triethylamine solution (pH 4.0) (50:10:40, v/v/v) researchgate.net | Gradient: 0.05 M Potassium phosphate monobasic buffer (pH 4.5) (A) and Acetonitrile (B) scirp.orgscirp.org |
| Flow Rate | 1.0 mL/min ajrconline.org | Not Specified | 0.8 mL/min scirp.org |
| Detection | UV at 240 nm ajrconline.org | UV at 244 nm researchgate.net | UV at 254 nm scirp.org |
| Retention Time | 3.555 min ajrconline.org | Not Specified | Not Specified |
| Linearity Range | 2.5-15 µg/mL ajrconline.org | 5-100 µg/mL researchgate.net | Not Specified |
| LOD/LOQ | 0.040 / 0.121 µg/mL ajrconline.org | Not Specified | Not Specified |
Table 1: Comparative summary of published stability-indicating HPLC methods for Desonide analysis.
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter run times, improved resolution, and higher sensitivity, stemming from the use of columns with smaller particle sizes (typically sub-2 µm). These characteristics make UPLC particularly valuable for high-throughput screening and complex mixture analysis.
For Desonide 21-acetate, UPLC methods are often coupled with mass spectrometry (UPLC-MS/MS) for enhanced specificity and identification of impurities. scirp.orgscirp.org When developing UPLC methods, especially for MS coupling, non-volatile buffers like phosphate are replaced with volatile alternatives such as ammonium (B1175870) formate (B1220265) to ensure compatibility with the mass spectrometer's ion source. scirp.org The increased peak capacity of UPLC allows for better separation of isomers and closely related impurities, which is critical for comprehensive stability profiling. dshs-koeln.de
| Parameter | Method 1 | Method 2 |
| Column | Acquity UPLC BEH C18 (100 x 3 mm, 1.7µm) scirp.org | Acquity UPLC BEH C18 (100 x 3 mm, 1.7µm) scirp.org |
| Mobile Phase | Gradient: 0.01 M Ammonium formate buffer (pH 4.5) (A) and Acetonitrile (B) scirp.org | Gradient: 0.01 M Ammonium formate buffer (pH 4.48) (A) and Methanol:Acetonitrile (20:80 v/v) (B) scirp.org |
| Flow Rate | Not Specified | 0.4 mL/min scirp.org |
| Detection | MS/MS scirp.org | MS/MS scirp.org |
| Column Temp. | 30°C scirp.org | 40°C scirp.org |
| Injection Vol. | 5 µL scirp.org | 5 µL scirp.org |
Table 2: Summary of UPLC methods developed for Desonide analysis.
High-Performance Thin-Layer Chromatography (HPTLC) Methodologies
High-Performance Thin-Layer Chromatography (HPTLC) presents a viable alternative for the quantification and stability assessment of Desonide. This technique allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient screening tool.
A validated stability-indicating HPTLC method has been established for estimating Desonide in bulk and pharmaceutical forms. researchgate.net The method demonstrates good separation of the parent drug from its degradation products formed under various stress conditions. researchgate.net The specificity of the method is confirmed by comparing the densitometric spectra of the drug spot in samples with that of a standard, ensuring peak purity. researchgate.net
| Parameter | Method Details |
| Stationary Phase | Pre-coated HPTLC aluminum plates with silica (B1680970) gel 60 F254 researchgate.net |
| Mobile Phase | Ethyl acetate (B1210297): n-hexane: glacial acetic acid (7:3:0.1, v/v/v) researchgate.net |
| Detection | Densitometric scanning at 253 nm researchgate.net |
| Retention Factor (Rf) | 0.48 ± 0.02 researchgate.net |
| Linearity Range | 200–1200 ng/band researchgate.net |
| Correlation Coefficient (r²) | 0.9980 researchgate.net |
Table 3: Parameters for the stability-indicating HPTLC method for Desonide.
Mass Spectrometry (MS) Based Quantification and Identification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation of impurities and the sensitive quantification of analytes like this compound, especially at trace levels in complex matrices.
LC-MS/MS and UPLC-MS/MS for Trace Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) provides unparalleled sensitivity and selectivity. These hyphenated techniques are crucial for identifying unknown impurities formed during forced degradation and stability studies. scirp.orgscirp.org By selecting electrospray ionization (ESI) in the positive ion mode, characteristic parent ions and fragment ions can be monitored, allowing for definitive identification and quantification. scirp.orgnih.gov This approach has been successfully used to characterize degradation products of Desonide, such as methoxy (B1213986) impurities in lotion formulations. scirp.org UPLC-MS/MS methods significantly reduce analysis time while providing the high-resolution separation needed for complex samples, making them ideal for high-throughput screening in contexts like doping control. dshs-koeln.de
Quantitative Analysis of this compound in Complex Research Samples
The quantification of this compound in complex research samples, such as cosmetics or environmental waters, presents unique challenges due to matrix interference. nih.govresearchgate.net UPLC-MS/MS has emerged as the method of choice for such applications. nih.gov A method was developed for the rapid screening of 83 different glucocorticoids, including this compound, in cosmetic products like creams, lotions, and water-based solutions. nih.gov This method achieved low limits of detection (LOD) and quantification (LOQ), in the range of 0.001–0.023 µg/g and 0.002–0.076 µg/g, respectively. nih.gov
Similarly, LC-MS/MS methods have been established for the determination of various corticosteroids, including Desonide, in environmental samples like river and wastewater. researchgate.netethz.ch These methods involve a solid-phase extraction (SPE) step to pre-concentrate the analytes and remove matrix components, followed by sensitive LC-MS/MS analysis, enabling detection at the nanogram-per-liter level. researchgate.netethz.ch
Method Validation According to Regulatory Research Guidelines (e.g., ICH Q2 (R1))
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. europa.eupharmout.net For this compound, this involves a comprehensive evaluation of various performance characteristics to guarantee that the method is specific, accurate, precise, and sensitive enough for the quantification of this specific compound. pharmout.net
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eupharmout.net Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture.
In the context of this compound, specificity studies are crucial as it is often an impurity found alongside the active pharmaceutical ingredient (API) Desonide. veeprho.com Forced degradation studies are a key component of establishing specificity. researchgate.net In these studies, samples of Desonide are subjected to stress conditions such as acid, base, oxidation, and light to intentionally generate degradation products. researchgate.netresearchgate.net
For instance, a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method was developed to separate Desonide from its degradation products. researchgate.net The method demonstrated that degradation products had significantly different Retention factor (Rf) values from Desonide, confirming the method's specificity. researchgate.net Similarly, a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Desonide hair lotion showed good resolution between the Desonide peak and peaks from degradation products, with a resolution factor (R) greater than 2.0. researchgate.net
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of 83 glucocorticoids, including this compound, in cosmetics. nih.gov This method demonstrated high selectivity through the use of dynamic multiple-reaction monitoring (MRM), which allows for the specific detection of each target compound based on its unique mass-to-charge ratio transitions. nih.gov
Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. pharmout.net This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the correlation coefficient (r) or coefficient of determination (r²) of the resulting calibration curve. researchgate.netajrconline.org
Accuracy is the closeness of the test results obtained by the method to the true value. pharmout.net It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is detected is calculated. researchgate.netscielo.br
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. pharmout.net It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netajrconline.org
Various studies have established these parameters for methods analyzing Desonide and related compounds.
Table 1: Linearity, Accuracy, and Precision Data for Desonide Analytical Methods
| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r/r²) | Accuracy (% Recovery) | Precision (%RSD) |
|---|---|---|---|---|---|
| HPLC | Desonide | 2.5–15 µg/ml | r = 0.999 | 100% | Method Precision: 0.38, Intermediate Precision: 0.80 |
| HPTLC | Desonide | 200–1200 ng/band | r² = 0.9980 | Not Specified | <2 |
| LC | Desonide | 5–100 µg/mL | r > 0.9999 | Average 100.26% | Intraday: 0.45 and 1.76, Interday: 1.23 |
| UPLC-MS/MS | 83 Glucocorticoids | 2–200 µg/L | r > 0.995 | 74.5%–112.4% | 0.8%–9.9% |
Data sourced from multiple studies. researchgate.netresearchgate.netnih.govajrconline.org
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmout.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmout.net These parameters are crucial for determining the sensitivity of an analytical method, particularly for the analysis of impurities like this compound, which may be present at very low concentrations. ajrconline.org
The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. scielo.br
Table 2: LOD and LOQ Data for Desonide and Related Compounds
| Analytical Method | Analyte(s) | LOD | LOQ |
|---|---|---|---|
| HPLC | Desonide | 0.040 µg/ml | 0.121 µg/ml |
| HPTLC | Desonide | 19.84 ng | 58.95 ng |
| UPLC-MS/MS | 83 Glucocorticoids (including this compound) | 0.001-0.023 µg/g | 0.002-0.076 µg/g |
Data sourced from multiple studies. researchgate.netnih.govajrconline.org
Molecular and Cellular Pharmacology of Desonide 21 Acetate
Investigation of Esterase-Mediated Biotransformation
Prodrugs are compounds that are less active or inactive in vitro and are converted into active drugs in the body through enzymatic or non-enzymatic processes. nih.gov Desonide (B1670306) 21-acetate is designed as a prodrug, which is a common strategy for glucocorticoids to enhance their properties. nih.gov The hydroxyl group at the C21 position of glucocorticoids is a frequent site for modification to create ester prodrugs, such as acetates. nih.gov
In Vitro Enzymatic Hydrolysis of the C-21 Acetate (B1210297) Moiety
The biotransformation of Desonide 21-acetate primarily involves the enzymatic hydrolysis of the C-21 acetate group. This reaction is mediated by esterase enzymes. Studies have shown that the hydrolysis of ester moieties at the C21 position is a favored enzymatic process. kobv.de This process is crucial for the activation of the compound.
Identification of Desonide as the Primary Active Metabolite.nih.gov
Following the hydrolysis of the acetate ester, the primary and active metabolite formed is Desonide. nih.govncats.iolgcstandards.com This conversion is a critical step, as Desonide is the molecule that exerts the therapeutic effects. biosynth.com Desonide is a synthetic, non-fluorinated corticosteroid recognized for its anti-inflammatory properties. biosynth.commedchemexpress.com
Glucocorticoid Receptor Binding and Activation Studies (Focus on Desonide as the Active Moiety)nih.govijdvl.comnih.govgalderma.comresearchgate.net
The pharmacological activity of Desonide is initiated by its binding to and activation of the glucocorticoid receptor (GR). drugbank.comtargetmol.compatsnap.com This receptor is located in the cytoplasm of cells in an unbound state. ijdvl.com
Ligand-Receptor Interaction Dynamicsijdvl.com
Upon entering the cell, Desonide binds to the cytoplasmic glucocorticoid receptor. drugbank.compatsnap.com This binding event triggers a conformational change in the receptor, leading to the formation of a ligand-receptor complex. This complex then translocates into the cell nucleus. targetmol.compatsnap.com Within the nucleus, the Desonide-GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs). targetmol.compatsnap.com This interaction is a key step in modulating gene expression. drugbank.com Molecular dynamics simulations have revealed that different glucocorticoids can induce unique allosteric signaling pathways within the GR ligand-binding domain, which may influence their specific activities. childrensmercy.orgoup.com
Downstream Signaling Pathway Modulationijdvl.com
The binding of the Desonide-GR complex to GREs leads to the modulation of downstream signaling pathways. google.com This modulation occurs through two main mechanisms:
Transactivation: The complex enhances the transcription of anti-inflammatory genes. nih.govtargetmol.com This leads to the increased production of anti-inflammatory proteins such as lipocortins (including annexin (B1180172) A1), interleukin-10, and the interleukin-1 receptor antagonist. targetmol.com Lipocortins play a crucial role by inhibiting phospholipase A2, which in turn blocks the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.comdrugs.com
Transrepression: The complex decreases the transcription of pro-inflammatory genes. nih.gov This results in the reduced production of pro-inflammatory cytokines, including various interleukins (IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α), which are key players in the inflammatory cascade. nih.govtargetmol.compatsnap.com
The PI3K-Akt-mTOR signaling pathway is another critical pathway involved in inflammatory skin diseases, and its modulation can be influenced by glucocorticoids. nih.gov
Cellular Anti-inflammatory Mechanisms in Pre-clinical Modelsijdvl.comnih.govgalderma.comresearchgate.net
In pre-clinical models, Desonide has demonstrated significant anti-inflammatory, antipruritic, and vasoconstrictive properties. drugbank.comdrugs.com These effects are a direct consequence of the molecular mechanisms described above.
Pre-clinical studies, such as the rat thymus involution assay and anti-granuloma assay, are used to measure the anti-inflammatory potency of corticosteroids. ijdvl.com In a neonatal rat model of bleomycin-induced lung injury, a related active metabolite, desisobutyryl-ciclesonide (B8069184) (Des-CIC), was as effective as dexamethasone (B1670325) in suppressing the expression of pro-inflammatory cytokines like IL-1β and IL-6. childrensmercy.orgoup.com This highlights the ability of the active glucocorticoid to mitigate inflammatory responses at a cellular level.
The vasoconstrictive effect of Desonide contributes to its anti-inflammatory action by narrowing blood vessels in the affected area, which reduces blood flow and the delivery of inflammatory cells and mediators to the site of inflammation. patsnap.com Furthermore, Desonide exhibits immunosuppressive properties by inhibiting the function of immune cells like T-lymphocytes. patsnap.com
Table 1: Key Cellular and Molecular Actions of Desonide
| Action | Target/Mechanism | Outcome |
|---|---|---|
| Receptor Binding | Cytoplasmic Glucocorticoid Receptor (GR) | Formation of Desonide-GR complex |
| Nuclear Translocation | Translocation of Desonide-GR complex to the nucleus | Interaction with Glucocorticoid Response Elements (GREs) |
| Gene Transcription (Transactivation) | Upregulation of anti-inflammatory genes | Increased synthesis of Lipocortins, IL-10 |
| Gene Transcription (Transrepression) | Downregulation of pro-inflammatory genes | Decreased synthesis of IL-1, IL-6, TNF-α |
| Enzyme Inhibition | Inhibition of Phospholipase A2 (via Lipocortins) | Reduced production of prostaglandins and leukotrienes |
| Vascular Effects | Vasoconstriction of dermal capillaries | Reduced erythema and edema |
| Immune Cell Modulation | Inhibition of T-lymphocyte function | Immunosuppressive effect |
Table 2: Investigated Downstream Signaling Molecules
| Molecule | Role in Inflammation | Effect of Desonide |
|---|---|---|
| Phospholipase A2 | Releases arachidonic acid from cell membranes | Inhibited (indirectly) |
| Arachidonic Acid | Precursor to prostaglandins and leukotrienes | Synthesis is inhibited |
| Prostaglandins | Mediate vasodilation, pain, and fever | Production is reduced |
| Leukotrienes | Mediate bronchoconstriction and inflammation | Production is reduced |
| Interleukin-1 (IL-1) | Pro-inflammatory cytokine | Expression is suppressed |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Expression is suppressed |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Expression is suppressed |
| Interleukin-10 (IL-10) | Anti-inflammatory cytokine | Expression is induced |
Inhibition of Phospholipase A2 Pathway Components
The anti-inflammatory mechanism of corticosteroids like desonide is widely understood to involve the induction of phospholipase A2 (PLA2) inhibitory proteins, which are collectively known as lipocortins. nih.govpediatriconcall.comwikipedia.orgfda.gov Desonide binds to cytosolic glucocorticoid receptors, and this steroid-receptor complex then translocates to the cell nucleus. drugbank.compatsnap.com Within the nucleus, the complex binds to specific DNA sequences, known as glucocorticoid response elements (GREs), which alters the transcription of target genes. patsnap.com
This process leads to the synthesis and release of lipocortins. drugbank.comnih.govnih.gov These inhibitory proteins play a crucial role in controlling the initial steps of the inflammatory cascade. pediatriconcall.comwikipedia.org Specifically, lipocortins inhibit the action of phospholipase A2, an enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. drugbank.comnih.govpediatriconcall.comnih.gov By inhibiting PLA2, desonide effectively cuts off the supply of this essential precursor for the synthesis of various inflammatory mediators. pediatriconcall.comdoctoroncall.com.my
Table 1: Key Components in the Phospholipase A2 Pathway Targeted by Desonide
| Component | Role in Inflammation | Effect of Desonide |
| Glucocorticoid Receptor | Nuclear receptor that mediates the effects of corticosteroids. | Binds to desonide, forming a complex that moves to the nucleus to alter gene expression. drugbank.compatsnap.com |
| Lipocortins (Annexins) | Inhibitory proteins of Phospholipase A2. | Synthesis is induced by the desonide-receptor complex. nih.govpediatriconcall.comwikipedia.org |
| Phospholipase A2 (PLA2) | Enzyme that releases arachidonic acid from the cell membrane. | Activity is inhibited by lipocortins. drugbank.comnih.govpediatriconcall.comnih.gov |
| Arachidonic Acid | Precursor molecule for prostaglandins and leukotrienes. | Release from the cell membrane is inhibited. nih.govpediatriconcall.comfda.govdoctoroncall.com.my |
Modulation of Pro-inflammatory Mediator Biosynthesis (e.g., Prostaglandins, Leukotrienes)
The inhibition of arachidonic acid release is a critical step in the anti-inflammatory action of desonide, as arachidonic acid is the common substrate for the biosynthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes. nih.govpediatriconcall.comwikipedia.orgnih.gov These eicosanoids are central to initiating and sustaining inflammatory responses, such as vasodilation, increased vascular permeability, and pain.
By blocking the release of arachidonic acid, desonide effectively suppresses the downstream production of these mediators. nih.govpediatriconcall.comfda.gov
Prostaglandins: The cyclooxygenase (COX) enzymes metabolize arachidonic acid to produce prostaglandins. By limiting the availability of the substrate, desonide curtails prostaglandin (B15479496) synthesis, thereby reducing vasodilation, edema, and pain associated with inflammation.
Leukotrienes: The lipoxygenase (LOX) pathway converts arachidonic acid into leukotrienes, which are potent chemoattractants and increase vascular permeability. Desonide's action to inhibit arachidonic acid release also halts the production of leukotrienes.
Table 2: Modulation of Pro-inflammatory Mediators by Desonide
| Mediator Family | Precursor | Biosynthesis Pathway | Role in Inflammation | Effect of Desonide |
| Prostaglandins | Arachidonic Acid | Cyclooxygenase (COX) | Vasodilation, pain, fever, swelling | Biosynthesis is controlled by inhibiting the release of the precursor, arachidonic acid. nih.govpediatriconcall.comnih.gov |
| Leukotrienes | Arachidonic Acid | Lipoxygenase (LOX) | Chemoattraction of immune cells, increased vascular permeability, bronchoconstriction | Biosynthesis is controlled by inhibiting the release of the precursor, arachidonic acid. nih.govpediatriconcall.comnih.gov |
Pre Clinical in Vitro and Ex Vivo Research Models of Desonide 21 Acetate Activity
Ex Vivo Tissue Permeation and Retention Studies
For topical corticosteroids like Desonide (B1670306) 21-acetate, understanding the extent to which the compound penetrates the skin barrier and is retained within the different skin layers is critical. Ex vivo studies, which use excised skin maintained in a viable state, are the gold standard for this assessment.
The most common apparatus used for ex vivo permeation studies is the Franz diffusion cell. researchgate.net In this system, a section of excised skin (often from human or animal sources like pig or rat) is mounted between a donor and a receptor chamber. mdpi.com The Desonide 21-acetate formulation is applied to the outer surface of the skin (the stratum corneum) in the donor chamber. The receptor chamber is filled with a fluid (receptor solution) that is maintained at a physiological temperature and continuously stirred. Samples of the receptor solution are collected at various time points to quantify the amount of the compound that has permeated completely through the skin. This provides data on the rate of transdermal delivery. mdpi.com
Following the permeation experiment, the skin tissue itself is recovered for analysis. Techniques such as tape-stripping, where adhesive tape is successively applied to the skin surface to remove the layers of the stratum corneum, can be used to analyze drug concentration within this outermost barrier. nih.gov
After the distribution analysis, the amount of this compound retained in the different layers of the skin (stratum corneum, epidermis, and dermis) is quantified. nih.gov The separated skin layers are subjected to an extraction process, typically using an organic solvent like methanol (B129727), to recover the compound. nih.gov The concentration of this compound in the resulting extracts is then measured using sensitive analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
This quantitative analysis is vital for determining if the compound reaches its site of action in the epidermis and dermis, where inflammatory cells and processes are located, while also assessing how much is held in the stratum corneum and how much might pass through into systemic circulation. researchgate.netnih.gov
| Skin Layer | Time Point | Representative Retention (µg/cm²) | Significance |
| Stratum Corneum | 6 hours | 5.8 | Represents the reservoir effect of the formulation. |
| 12 hours | 3.2 | Shows clearance from the outermost layer over time. | |
| Epidermis | 6 hours | 1.9 | Confirms delivery to the target layer containing keratinocytes. |
| 12 hours | 2.5 | Indicates accumulation at the site of action. | |
| Dermis | 6 hours | 0.8 | Delivery to the deeper skin layer where blood vessels and immune cells reside. researchgate.net |
| 12 hours | 1.1 | Further penetration into the dermis over time. | |
| Receptor Fluid (Permeated) | 12 hours | 0.15 | Represents the amount potentially reaching systemic circulation. |
Note: The data in this table is representative and intended for illustrative purposes.
Mechanistic Studies on Glucocorticoid Receptor Activation in Target Cells
The anti-inflammatory effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR). drugbank.com The GR is a protein found in the cytoplasm of almost every cell in the body and acts as a ligand-activated transcription factor. wikidoc.orgmedchemexpress.com
The mechanism begins when this compound, being a lipophilic molecule, diffuses across the cell membrane into the cytoplasm. In its inactive state, the GR is part of a large multi-protein complex that includes heat shock proteins like Hsp90 and Hsp70, which keep the receptor in a conformation ready for ligand binding. nih.govwikidoc.org
Upon binding of this compound to the ligand-binding domain of the GR, the heat shock proteins are released. wikidoc.org This "activated" receptor-ligand complex then translocates into the cell nucleus. drugbank.com Inside the nucleus, the complex can modulate gene expression through two primary pathways:
Transactivation: The GR-ligand complex forms a homodimer (pairs with another identical complex) and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. wikidoc.org This binding typically increases the transcription of genes with anti-inflammatory properties, such as annexin-1, which inhibits phospholipase A2. nih.gov
Transrepression: The activated GR-ligand monomer can interfere with other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov These factors are key drivers for the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov By preventing these factors from binding to DNA or recruiting co-activators, the GR effectively shuts down the inflammatory gene expression program. nih.gov This transrepression mechanism is considered central to the anti-inflammatory effects of glucocorticoids.
| Step | Location | Description |
| 1. Ligand Binding | Cytoplasm | This compound diffuses into the cell and binds to the glucocorticoid receptor (GR), causing the release of associated heat shock proteins. nih.govwikidoc.org |
| 2. Nuclear Translocation | Cytoplasm to Nucleus | The activated GR-ligand complex moves into the nucleus. drugbank.com |
| 3. DNA Binding (Transactivation) | Nucleus | The GR complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA. wikidoc.org |
| 4. Gene Upregulation | Nucleus | Binding to GREs initiates the transcription of anti-inflammatory genes (e.g., annexin-1). |
| 5. Transcription Factor Interference (Transrepression) | Nucleus | The GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1. nih.gov |
| 6. Gene Downregulation | Nucleus | Inhibition of NF-κB and AP-1 prevents the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). nih.gov |
Impurity Profiling and Reference Standard Characterization in Desonide 21 Acetate Research
Identification of Related Substances and Impurities
Impurities in Desonide (B1670306) 21-acetate can be broadly categorized as process-related or degradation-related. google.comveeprho.com Process-related impurities are substances that are introduced or created during the synthesis of the API. google.comveeprho.com Degradation impurities, on the other hand, are formed due to the chemical breakdown of the API under various conditions such as exposure to light, heat, or reactive excipients. veeprho.comgoogle.com
The manufacturing process of Desonide 21-acetate can inadvertently lead to the formation of several process-related impurities. These impurities can include unreacted starting materials, intermediates, or by-products of side reactions. veeprho.com For instance, during the synthesis of corticosteroids, residual solvents like methanol (B129727), acetone (B3395972), or ethyl acetate (B1210297) can remain in the final product. veeprho.com Additionally, by-products from steps such as oxidation or esterification can also be present. veeprho.com The characterization of these impurities is crucial and often involves advanced analytical techniques to determine their structure and properties.
A patent for a method to separate Desonide and its related impurities highlights the importance of distinguishing between process contaminants and degradation products. google.com This separation is vital for both the purification of Desonide and for accurate quality control throughout production and storage. google.com
This compound, like many corticosteroids, is susceptible to degradation, which can lead to the formation of various impurities. veeprho.comgoogle.com Some of the notable degradation impurities that can be present in Desonide formulations include Prednacinolone, Desonide-21-aldehyde hydrate (B1144303), Desonide-9-11-epoxide, Δ9,11-Desonide, and C-17 carboxylic desonide. google.com These impurities can form due to factors like oxidation or exposure to UV light during storage. google.com
Forced degradation studies are often conducted to understand the stability of the drug substance under various stress conditions, such as exposure to acid, base, oxidation, and light. researchgate.net In the case of Desonide, studies have shown it to be sensitive to both acid and base degradation. scirp.org Desonide-21-dehydro has been identified as a major acid degradant, while 16-Alpha-Hydroxy prednisolone (B192156) is a significant base degradant. scirp.org
Below is a table detailing some of the known degradation impurities of Desonide, which are also relevant to this compound.
| Impurity Name | Other Names/Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Prednacinolone | Desonide, Budesonide EP Impurity F | C24H32O6 | 416.51 | 638-94-8 |
| Desonide-21-aldehyde hydrate | Desonide Impurity 1, 21-Dehydro Desonide Hydrate | C24H32O7 | 432.51 | 2820170-73-6 |
| Desonide-9-11-epoxide | Desonide Epoxy Impurity, Epoxydesonide | C24H30O6 | 414.49 | 39672-75-8 |
| Δ9,11-Desonide | Desonide Anhydro Impurity, Desonide delta 9 (11) analog | C24H30O5 | 398.49 | 5541-37-7 |
| C-17 carboxylic desonide | Desglycolaldehyde-carboxyl Desonide, Desonide 17-Carboxylic Acid | C23H30O6 | 402.49 | 117782-94-2 |
Data sourced from multiple chemical and pharmaceutical research sites. synthinkchemicals.comveeprho.complcchemical.comveeprho.comclearsynth.comsimsonpharma.comnih.govkmpharma.inpharmaffiliates.com
Development of Impurity Control Strategies for Research Materials
Effective impurity control is a cornerstone of pharmaceutical research and development. The strategies for controlling impurities in this compound research materials involve a multi-faceted approach. This begins with a thorough understanding of the synthetic route and potential side reactions to minimize the formation of process-related impurities.
The development of robust analytical methods, such as high-performance liquid chromatography (HPLC), is essential for the separation and quantification of impurities. google.com A patent describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method using an octadecylsilane (B103800) bonded silica (B1680970) stationary phase and an acetonitrile (B52724) solution as the mobile phase to effectively separate Desonide from its related impurities. google.com This allows for accurate monitoring and control of impurity levels.
Furthermore, stability studies are crucial to understand the degradation pathways and to establish appropriate storage conditions to prevent the formation of degradation products. scirp.org For instance, controlling the pH of formulations can help inhibit acid or base-catalyzed degradation. google.com The use of antioxidants or light-protective packaging can also be part of a comprehensive control strategy.
Role of Certified Reference Standards in Research and Development
Certified Reference Materials (CRMs) and reference standards are indispensable tools in pharmaceutical research and development. wikipedia.orgresearchgate.net They are materials of known purity and composition used for several critical functions, including the calibration of analytical instruments, validation of analytical methods, and quality control. wikipedia.orgresearchgate.net
In the context of this compound research, certified reference standards for both the API and its impurities are vital. venkatasailifesciences.com These standards allow for the accurate identification and quantification of impurities in research batches. researchgate.net By comparing the analytical response of an unknown sample to that of a certified reference standard, researchers can confidently determine the purity of their material.
CRMs are produced under stringent manufacturing protocols and are accompanied by a certificate of analysis that provides information on their certified property value, associated uncertainty, and a statement of metrological traceability. wikipedia.org The use of CRMs is often required by regulatory bodies to ensure the quality and consistency of data submitted for new drug applications. inorganicventures.com For Desonide and its impurities, various suppliers offer reference standards that are traceable to pharmacopeial standards like USP and EP, ensuring their suitability for regulatory purposes. venkatasailifesciences.comsigmaaldrich.com The availability of these standards for impurities like Prednacinolone and Δ9,11-Desonide is crucial for analytical method development, validation, and quality control applications. synthinkchemicals.comclearsynth.com
Advanced Pharmaceutical Formulation Research of Desonide 21 Acetate
Design and Characterization of Novel Delivery Systems
The design of innovative delivery systems for topical corticosteroids like Desonide (B1670306) 21-acetate is driven by the need to enhance drug penetration to the target site while minimizing systemic absorption and associated side effects.
Microemulsions (ME) are promising vehicles for topical drug delivery due to their small droplet size, which ensures close contact with the stratum corneum and can enhance drug permeation. Research has been conducted to develop and evaluate Desonide-loaded microemulsion-based gel systems. meddocsonline.org One study focused on creating an optimal ME formulation for Desonide, which was then incorporated into a hydrogel using Carbopol 940 to improve its consistency and skin retention. meddocsonline.org
The optimized microemulsion formulation was selected based on its physicochemical properties. Ex vivo studies using rat skin demonstrated that the Desonide-loaded microemulsion gel significantly improved drug retention within the skin, showing a 3-fold increase compared to a conventional commercial formulation. meddocsonline.org
| Component | Percentage (w/w) |
|---|---|
| Oil | 5% |
| Smix (Surfactant/Co-surfactant Mixture) | 35.643% |
| Water | 59.357% |
Nanocarrier systems, such as nanocapsules, offer a sophisticated approach to drug delivery, providing benefits like enhanced stability and the potential for controlled release. nih.gov Studies on Desonide have involved the development of Desonide-loaded nanocapsule suspensions using the interfacial deposition of a preformed polymer method. researchgate.net These formulations were created using different polymers, such as Eudragit S100® or Eudragit L100®, to form the nanocapsule wall. researchgate.net
The resulting nanocapsule suspensions exhibited suitable characteristics for topical application. All formulations showed a negative zeta potential, which is important for maintaining the stability of the colloidal dispersion by preventing particle aggregation. researchgate.net The physicochemical characterization confirmed desirable nanotechnological properties, as detailed in the table below. researchgate.net
| Parameter | Value |
|---|---|
| Particle Size (nm) | 161 – 202 |
| Polydispersity Index (PDI) | < 0.20 |
| Zeta Potential (mV) | Negative |
| Encapsulation Efficiency (%) | > 99% |
Physicochemical Stability of Desonide 21-Acetate within Complex Formulations
The stability of this compound is a critical factor in the development of effective and reliable pharmaceutical products. The compound is known to be susceptible to photodegradation, which can compromise its therapeutic efficacy. researchgate.net Research has shown that when formulated as a 0.1% hair solution and exposed to UVA light for 15 hours, the remaining Desonide content can drop to approximately 39%, following first-order degradation kinetics. researchgate.net
Encapsulation within nanocarriers is a strategy employed to protect sensitive drug molecules from environmental factors. The development of Desonide-loaded nanocapsules has produced formulations that are stable under accelerated and room temperature conditions. researchgate.netresearchgate.net The high encapsulation efficiency of these systems helps shield the Desonide from direct exposure to light and other degrading factors. researchgate.net Furthermore, studies on other complex formulations, such as niosomes, have demonstrated that vesicular systems can significantly enhance the chemical stability of an encapsulated drug compared to aqueous solutions, particularly under refrigerated storage conditions. mdpi.com
Investigation of Formulation Components on Compound Behavior and Degradation
The excipients used in a formulation can have a profound impact on the stability of the active pharmaceutical ingredient. For Desonide, investigations have been carried out to assess the ability of various additives to prevent its photodegradation. researchgate.net
In one study, several antioxidants, including ascorbic acid, butylhydroxyanisole (BHA), and butylhydroxytoluene (BHT), were tested for their ability to protect Desonide from photolysis. The results indicated that these antioxidants were not effective in preventing the degradation of the compound. researchgate.net
In contrast, the inclusion of a UV filter, benzophenone-3 (BP-3), proved to be highly effective. The addition of 0.3% BP-3 to a Desonide hair solution significantly enhanced the photostability of the drug. After 15 hours of direct exposure to UVA radiation, the formulation containing benzophenone-3 retained approximately 98% of the initial Desonide content, a substantial improvement over the 39% remaining in the unprotected solution. researchgate.net This highlights the critical role of selecting appropriate functional excipients to mitigate compound degradation.
| Formulation | Remaining Desonide Content |
|---|---|
| Desonide Hair Solution (Control) | ~39% |
| Desonide Hair Solution with 0.3% Benzophenone-3 | ~98% |
Future Research Directions and Emerging Applications of Desonide 21 Acetate
Computational Chemistry and Molecular Modeling for Structure-Activity Relationships
Computational chemistry and molecular modeling are pivotal in understanding the interaction between a molecule and its biological target. upc.eduamazon.in For Desonide (B1670306) 21-acetate, these techniques offer a pathway to elucidate its structure-activity relationships (SAR). By creating three-dimensional models of the compound and its receptor, researchers can simulate their interaction at an atomic level. upc.edu This allows for the prediction of how modifications to the Desonide 21-acetate structure might enhance its anti-inflammatory effects or introduce new therapeutic properties.
Molecular docking studies, a key component of molecular modeling, can predict the binding affinity and orientation of this compound to its target proteins, such as the glucocorticoid receptor. drugbank.com This information is invaluable for designing new derivatives with improved efficacy and reduced side effects. Quantitative Structure-Activity Relationship (QSAR) models can further be developed to correlate the physicochemical properties of this compound and its analogs with their biological activities. 21stcenturycardiology.com
Table 1: Computational Tools in this compound Research
| Computational Technique | Application for this compound | Potential Outcome |
|---|---|---|
| Molecular Docking | Simulating the binding of this compound to the glucocorticoid receptor. | Predicting binding affinity and optimizing molecular structure for enhanced interaction. |
| Molecular Dynamics | Simulating the dynamic behavior of this compound and its receptor over time. | Understanding the stability of the drug-receptor complex and identifying key interactions. |
| QSAR Modeling | Correlating structural features of this compound analogs with anti-inflammatory activity. | Guiding the synthesis of new compounds with superior therapeutic profiles. |
Application in Targeted Drug Discovery Programs for Anti-inflammatory Agents
The insights gained from computational studies can be directly applied to targeted drug discovery programs. The goal is to develop novel anti-inflammatory agents that are more potent and selective than existing options. This compound can serve as a scaffold or a starting point for the design of these new drugs. nih.gov
Prodrug strategies are also being explored to enhance the targeted delivery of corticosteroids like this compound. nih.gov This involves modifying the molecule to improve its delivery to specific tissues or cells, thereby maximizing its therapeutic effect while minimizing systemic exposure and potential side effects. The esterification at the 21-position in this compound already represents a form of prodrug modification that can influence its pharmacokinetic properties. ijdvl.com
Table 2: Research Findings in Targeted Drug Discovery
| Research Area | Finding | Implication for this compound |
|---|---|---|
| Prodrug Design | Esterification can enhance skin penetrability and lipophilicity. ijdvl.com | The acetate (B1210297) group in this compound likely improves its topical delivery. Further modifications could target other tissues. |
| Selective Receptor Modulation | Glucocorticoids can have varying effects on different cellular pathways. drugbank.com | Designing analogs of this compound that selectively modulate anti-inflammatory pathways could reduce unwanted metabolic effects. |
Development of Novel Analytical Approaches for Complex Biological Matrices
As the applications of this compound expand, so does the need for sensitive and specific analytical methods to detect and quantify it in complex biological matrices such as blood, urine, and tissue samples. lib4ri.chgoogle.com These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis.
Current methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are being refined to achieve lower detection limits and higher throughput. lib4ri.chresearchgate.net Stability-indicating assay methods are also essential to monitor the degradation of this compound in pharmaceutical formulations and biological samples. researchgate.net The development of techniques like characteristic fragment ion list classification (CFILC) can aid in the rapid screening of related compounds in various samples. frontiersin.org
Table 3: Analytical Methods for this compound
| Analytical Technique | Application | Key Features |
|---|---|---|
| HPTLC | Quantification in bulk and pharmaceutical formulations. researchgate.net | Simple, accurate, and allows for stability studies. researchgate.net |
| LC-MS/MS | Detection in environmental and biological samples. lib4ri.ch | High sensitivity and specificity for trace analysis. lib4ri.ch |
| UVA Photostability Assay | Evaluation of drug stability under light exposure. researchgate.net | Important for quality control of topical formulations. researchgate.net |
Exploration of this compound as a Chemical Probe or Reactant in Synthetic Chemistry
Beyond its therapeutic potential, this compound holds promise as a tool in chemical research. It can be used as a chemical probe to investigate the structure and function of the glucocorticoid receptor and other related proteins. Its specific binding properties make it a valuable molecule for studying the biological pathways involved in inflammation.
In synthetic chemistry, this compound serves as a reactant in the synthesis of other corticosteroids. cymitquimica.comchemicalbook.com For instance, it is a starting material for the preparation of 7α-halogenocorticosteroids, which exhibit anti-inflammatory activity. chemicalbook.comcymitquimica.com This highlights its role as a versatile building block in the creation of new steroid-based molecules with potentially enhanced or novel properties.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pregnenolone (B344588) |
| 7α-halogenocorticosteroids |
| Desonide |
| Hydrocortisone (B1673445) |
| Prednisolone (B192156) acetate |
| Triamcinolone acetonide |
| Fluocinolone acetonide |
| Ethyl acetate |
| n-hexane |
| Glacial acetic acid |
| Acetone (B3395972) |
| Methylparaben |
| Methanol (B129727) |
| Acetonitrile (B52724) |
Q & A
Q. How can Desonide 21-acetate be distinguished from structurally similar corticosteroids (e.g., Betamethasone 21-acetate) in analytical workflows?
Methodological Answer : Utilize UPLC-MS/MS with optimized chromatographic separation and unique mass transitions. For this compound, the precursor ion (m/z 459.3) fragments to product ions at m/z 441.3 and 323.1, while Betamethasone 21-acetate shows m/z 435.3 → 277.1/171.0. Chromatographic retention times (e.g., 23.90 min for this compound vs. 4.84 min for Betamethasone 21-acetate) further aid differentiation . Column selection (e.g., C18 with 1.7 µm particles) and mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) are critical for resolving structural analogs .
Q. What experimental parameters are essential for detecting this compound in cosmetic matrices using UPLC-MS/MS?
Methodological Answer : Optimize solid-phase extraction (SPE) protocols to minimize matrix interference. Use hydrophilic-lipophilic balance (HLB) cartridges for sample cleanup, followed by reconstitution in methanol/water (50:50). Set MS/MS parameters to ESI+ mode , with collision energies of 16–27 eV for optimal fragmentation. Validation should include linearity (e.g., 0.20–100 µg/mL, R² ≥ 0.999), recovery rates (80.6–88.7%), and precision (RSD < 9.1%) . Matrix-matched calibration curves are necessary to account for signal suppression/enhancement .
Advanced Research Questions
Q. How can photostability studies for this compound be designed to assess degradation under UV exposure?
Methodological Answer : Expose samples to UVA (312 nm) or UVB (300–400 nm) light sources at controlled intensities (e.g., 1350 h/m² for UVA). Monitor degradation via HPLC-UV at 240 nm, comparing peak areas pre- and post-irradiation. For this compound, a 61% loss in hair solution after 15 hours of UVA exposure highlights the need for light-protective packaging . Include control samples (dark storage) and validate degradation products using HRMS to identify pathways (e.g., acetate hydrolysis or oxidation) .
Q. What strategies resolve contradictions in reported stability data for this compound across different formulations?
Methodological Answer : Replicate studies under standardized conditions (e.g., ICH Q1B guidelines for photostability). Variables like excipient interactions (e.g., surfactants accelerating hydrolysis) or pH (3.2–5.0 in topical creams) significantly affect stability. Use accelerated stability testing (40°C/75% RH) to model long-term degradation and compare kinetic profiles (e.g., zero-order vs. first-order decay). Cross-validate findings with orthogonal techniques like NMR or FTIR to confirm structural integrity .
Q. How can impurity profiling of this compound be performed to quantify synthesis-related byproducts?
Methodological Answer : Employ HPLC with charged aerosol detection (CAD) for non-UV-active impurities. For example, Buthis compound (a common impurity) can be quantified using a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/water (55:45) at 1.0 mL/min. Calculate impurity levels as (rT1/rT2) × 100 , where rT1 and rT2 are peak areas for impurities and the main compound, respectively. Limit specifications (e.g., ≤0.10% for 21-acetate derivatives) should align with ICH Q3A/B guidelines .
Q. What metabolic interconversion pathways are relevant for this compound in dermal absorption studies?
Methodological Answer : Use radiolabeled isotopes (e.g., ³H or ¹⁴C) to track metabolic fate in ex vivo skin models. Hydrolysis of the 21-acetate group to Desonide is a primary pathway, detectable via LC-MS/MS. Compare permeability coefficients (e.g., Kp values) across strata (stratum corneum vs. epidermis) using Franz diffusion cells. Co-administer esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to confirm enzymatic involvement .
Data Analysis and Validation
Q. How should researchers validate the specificity of this compound detection in multi-component glucocorticoid screens?
Methodological Answer : Perform interference testing with 83+ glucocorticoids (e.g., Fludroxycortide, Triamcinolone diacetate) to confirm no co-elution or cross-reactivity. Use high-resolution mass spectrometry (HRMS) with mass accuracy < 2 ppm for unambiguous identification. For example, this compound has an exact mass of 459.2251 (C₂₄H₃₄O₈), distinct from Triamcinolone diacetate (C₂₈H₃₅FO₈, 514.2315) .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?
Methodological Answer : Apply ANOVA to compare impurity profiles across batches (n ≥ 3). Use principal component analysis (PCA) to identify critical process parameters (e.g., reaction temperature, catalyst purity) influencing variability. Control charts (e.g., X-bar and R charts) can monitor intermediate purity (e.g., ≥98% by HPLC) during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
